molecular formula C12H15N3S B14264429 4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine CAS No. 173838-97-6

4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine

Cat. No.: B14264429
CAS No.: 173838-97-6
M. Wt: 233.33 g/mol
InChI Key: DSLCPCLPMOYGPC-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine is a heterocyclic compound that contains both a pyridine and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur in the thiazole ring can contribute to a variety of chemical reactivities and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine typically involves the formation of the thiazole ring followed by the attachment of the pyridine moiety. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives . The pyridine ring can then be introduced through various coupling reactions, such as the Suzuki or Heck coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The pyridine ring can also interact with nucleic acids and proteins, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine is unique due to the combination of the pyridine and thiazole rings, which can provide a broader range of biological activities compared to compounds containing only one of these rings. This dual functionality can make it a versatile compound for various applications in medicinal chemistry and other fields .

Properties

CAS No.

173838-97-6

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

4-(2-pyridin-3-yl-1,3-thiazol-4-yl)butan-1-amine

InChI

InChI=1S/C12H15N3S/c13-6-2-1-5-11-9-16-12(15-11)10-4-3-7-14-8-10/h3-4,7-9H,1-2,5-6,13H2

InChI Key

DSLCPCLPMOYGPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CCCCN

Origin of Product

United States

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